molecular formula C8H8FNO2 B152275 (R)-4-Fluorophenylglycine CAS No. 93939-74-3

(R)-4-Fluorophenylglycine

Cat. No. B152275
CAS RN: 93939-74-3
M. Wt: 169.15 g/mol
InChI Key: JKFYKCYQEWQPTM-SSDOTTSWSA-N
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Description

(R)-4-Fluorophenylglycine is a fluorinated analogue of phenylglycine, which is an important compound in medicinal chemistry due to its potential biological activity. The presence of a fluorine atom on the phenyl ring can significantly alter the compound's properties and interactions with biological receptors .

Synthesis Analysis

The synthesis of fluorinated α-aminophosphonic acid analogues, which are structurally related to (R)-4-Fluorophenylglycine, has been achieved through the amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide . Additionally, the synthesis of N-protected α-fluoro-α-amino acid esters, which are key intermediates to compounds like (R)-4-Fluorophenylglycine, has been described. These esters were obtained by reacting bromofluoroacetates with potassium salts of di-t-butyl and dibenzyl iminodicarboxylate, followed by hydrolysis to afford the corresponding acids .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been characterized using NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction methods. These techniques have provided detailed insights into the unusual structures of the amino-phosphonic acids, which are analogues of (R)-4-Fluorophenylglycine .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated phenylglycine derivatives include the reaction of bromofluoroacetates with iminodicarboxylate potassium salts, followed by hydrolysis of the esters to yield the key N-protected α-fluoroglycine compounds. However, attempts to convert these compounds into the α-fluoroglycine structure itself by acidic N-deprotection or hydrogenative debenzylation were unsuccessful, as they did not produce the desired compounds and instead led to decomposition products associated with dehydrofluorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorophenylglycine have been studied through the Dutch resolution process, which involves the formation of mixed crystals with (+)-10-camphorsulfonic acid salts. This process allows for the resolution of racemic mixtures and provides insights into the solid solution behavior of these compounds. Techniques such as differential scanning calorimetry (DSC), X-ray crystal structure determination, and powder diffraction have been used to prove the solid solution behavior in the Dutch resolution, which is indicative of the compound's physical properties .

Scientific Research Applications

Biocatalysis and Enantioselectivity

(R)-4-Fluorophenylglycine has been studied for its potential in biocatalysis. A study demonstrated that whole cells of Nocardia corallina CGMCC 4.1037 could catalyze the stereo-inversion of (R)-4-fluorophenylglycine to its (S)-enantiomer, which is significant for producing enantiomerically pure compounds, a key aspect in pharmaceutical synthesis (Shi-we, 2015).

Synthesis of Chiral Phosphine Ligands

Phosphinophenyl derivatives of glycine and alanine, including those of 4-fluorophenylglycine, have been synthesized, which are crucial for creating chiral phosphine ligands used in asymmetric catalysis (Tepper, Stelzer, Häusler, & Sheldrick, 1997).

NMR Structure Analysis

4-Fluorophenylglycine (4F-Phg) has been used in 19F NMR studies for membrane-associated peptides. Its incorporation into peptides provides a sensitive label for studying peptide conformation and interaction, critical in understanding protein structures and functions (Afonin, Glaser, Berditchevskaia, Wadhwani, Gührs, Möllmann, Perner, & Ulrich, 2003).

Pharmaceutical Intermediate Synthesis

(R)-4-Fluorophenylglycine is a key intermediate in the synthesis of the drug Aprepitant. A study has developed a continuous production method for this intermediate using a packed bed bioreactor, which is significant for the efficient and scalable production of pharmaceuticals (Lin, Wu, Tang, Hao, Zheng, & Zheng, 2019).

properties

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00917028
Record name Amino(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93939-74-3
Record name D-(-)-4-Fluorophenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93939-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylglycine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-fluorophenylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the deracemization process described in the paper?

A1: The research demonstrates a biocatalytic method for converting a racemic mixture of 4-Fluorophenylglycine [(RS)-4-Fluorophenylglycine] into the enantiomerically pure (S)-4-Fluorophenylglycine. This is significant because many pharmaceuticals and bioactive compounds require specific enantiomers for optimal activity. Traditional chemical synthesis often yields racemic mixtures, necessitating costly and complex separation processes. This biocatalytic approach, using whole cells of Nocardia corallina CGMCC 4.1037, provides a potentially more efficient and environmentally friendly method for producing the desired (S)-enantiomer. []

Q2: What are the key enzymes involved in this deracemization process, and how do they function?

A2: The research identifies two key enzymes within Nocardia corallina CGMCC 4.1037 that enable the deracemization of (RS)-4-Fluorophenylglycine:

  • (R)-amino acid oxidase: This enzyme specifically oxidizes the unwanted (R)-4-Fluorophenylglycine to 4-fluorobenzoylformic acid. This step effectively removes the (R)-enantiomer from the mixture. []
  • (S)-amino acid transferase: This enzyme then converts the 4-fluorobenzoylformic acid into the desired (S)-4-Fluorophenylglycine. This step not only generates the target enantiomer but also drives the overall equilibrium towards the (S)-enantiomer. []

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